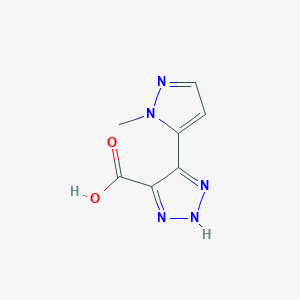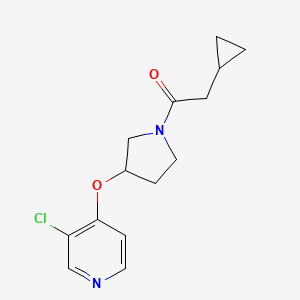
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid, commonly known as Difluoromethoxy carbonyl benzoic acid (DFMBA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DFMBA is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid exerts its anti-inflammatory effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to be well-tolerated and safe in animal studies. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Advantages and Limitations for Lab Experiments
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent anti-inflammatory effects, making it a valuable tool for studying the inflammatory response. However, this compound has certain limitations. It is not selective for COX-2 inhibition and may also inhibit the activity of COX-1, which plays a role in the maintenance of gastric mucosal integrity. This may lead to gastrointestinal side effects in humans.
Future Directions
There are several future directions for research on 3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of selective COX-2 inhibitors that exhibit fewer gastrointestinal side effects. Another area of interest is the use of this compound in combination with other anti-inflammatory drugs to enhance their efficacy. Additionally, studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in the treatment of various inflammatory diseases.
Conclusion:
This compound is a promising compound that exhibits potent anti-inflammatory, analgesic, and antipyretic effects. Its ability to inhibit the activity of COX-2 makes it a valuable tool for studying the inflammatory response and a potential candidate for the development of new anti-inflammatory drugs. However, further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in the treatment of various inflammatory diseases.
Synthesis Methods
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid can be synthesized using various methods, including the reaction of 3,4-dihydroxybenzoic acid with difluoromethyl chloroformate and phenylalanine methyl ester. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain this compound in high purity.
Scientific Research Applications
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes this compound a promising candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
3-(difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO5/c17-15(18)24-13-8-11(14(20)21)6-7-12(13)19-16(22)23-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQRXIBAEXMFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)


![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)

![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)


![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2909746.png)

![2-({[1,1'-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2909749.png)

